Cas no 2169-68-8 (Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate)
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate Chemical and Physical Properties
Names and Identifiers
-
- 2,8-Bis(trifluoromethyl)quinoline-4-carboxylic acid
- Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate
- 4-Quinolinecarboxylicacid, 2,8-bis(trifluoromethyl)-
- Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
- (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoic acid ethyl ester
- (E)-2-cyano-3-(4-chlorophenyl)-2-propenoic acid ethyl ester
- BUTTPARK 486-50
- ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-prop
- ethyl (E)-2-cyano-3-(4-chlorophenyl)-2-acrylate
- ethyl (E)-3-(4-chlorophenyl)-2-cyano-2-propenoate
- ethyl 3-(4-chlorophenyl)-2-cyano-prop-2-enoate
- ethyl(E)-2-cyano-3-(4-chlorophenyl)-2-propenoate
- RARECHEM AK ML 0352
- (E)-Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
- NSC637297
- ethyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate
- ethyl (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
- ethyl (2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate
- 2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester, (2E)-
- (Z)-ethyl 3-(4-chlorophenyl)-2-cyanoacrylate
- Ethyl 3-(4-chlorophenyl)-2-cyano-2-propenoate
- 2286-35-3
- InChI=1/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7
- CS-0449614
- p-chlorobenzylidene ethyl cyanoacetate
- MFCD00454124
- AKOS001058101
- VS-12634
- ethyl (E)-3-(4-chlorophenyl)-2-cyano-prop-2-enoate
- 2169-68-8
- KLUDCHZOLVGLQF-JXMROGBWSA-N
- 29708-07-4
- 2-Propenoic acid, 2-cyano-3-(4-chlorophenyl)-, ethyl ester
- CAA28635
- NSC-637297
- _x000D_Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate
- Ethyl (2E)-3-(4-chlorophenyl)-2-cyano-2-propenoate
- CAA16968
- J-502632
- 2-propenoic acid, 3-(4-chlorophenyl)-2-cyano-, ethyl ester
- MFCD00018785
- DTXSID901227517
- Ethyl (E)-3-(4-chlorophenyl)-2-cyanoacrylate
- AE-842/30161057
- BBL034671
- STL282673
- G70663
- ?Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate
- ETHYL3-(4-CHLOROPHENYL)-2-CYANOACRYLATE
-
- MDL: MFCD00454124
- Inchi: 1S/C12H10ClNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7+
- InChI Key: KLUDCHZOLVGLQF-JXMROGBWSA-N
- SMILES: ClC1C=CC(=CC=1)/C=C(\C#N)/C(=O)OCC
Computed Properties
- Exact Mass: 235.04000
- Monoisotopic Mass: 235.04
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 50.1
Experimental Properties
- Density: 1.249
- Melting Point: 88-90°C
- Boiling Point: 367.9°Cat760mmHg
- Flash Point: 176.3°C
- Refractive Index: 1.576
- PSA: 50.09000
- LogP: 2.81008
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D851206-5g |
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate |
2169-68-8 | ≥97% | 5g |
1,161.90 | 2021-05-17 | |
| TRC | E956248-250mg |
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate |
2169-68-8 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E956248-500mg |
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate |
2169-68-8 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E956248-2.5g |
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate |
2169-68-8 | 2.5g |
$ 210.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E79230-5g |
(E)-Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate |
2169-68-8 | 97% | 5g |
¥1939.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E79230-1g |
(E)-Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate |
2169-68-8 | 97% | 1g |
¥779.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E79230-25g |
(E)-Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate |
2169-68-8 | 97% | 25g |
¥5819.0 | 2023-09-07 | |
| eNovation Chemicals LLC | D781575-5g |
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate |
2169-68-8 | >97% | 5g |
$165 | 2024-07-20 | |
| eNovation Chemicals LLC | D781575-10g |
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate |
2169-68-8 | >97% | 10g |
$260 | 2024-07-20 | |
| eNovation Chemicals LLC | D781575-25g |
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate |
2169-68-8 | >97% | 25g |
$495 | 2024-07-20 |
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate Suppliers
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate and Its Applications in Modern Chemical Biology
Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate, a compound with the CAS number 2169-68-8, is a versatile chemical entity that has garnered significant attention in the field of chemical biology. This acrylate derivative is characterized by its unique structural features, which include a cyano group and a chlorophenyl moiety, making it a valuable tool for various synthetic and biological applications.
The compound's molecular structure, featuring an E-configuration at the double bond, contributes to its reactivity and utility in polymerization processes. The presence of the cyano group enhances its reactivity with nucleophiles, while the chlorophenyl ring introduces electronic and steric effects that can influence its interactions with biological targets. These properties make Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate a promising candidate for the development of novel biomaterials and drug delivery systems.
In recent years, Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate has been explored in the context of bioconjugation techniques. Its ability to undergo rapid polymerization upon exposure to moisture allows for the facile formation of hydrogels, which are widely used in tissue engineering and drug delivery applications. Researchers have leveraged this property to develop smart hydrogels that can respond to specific biological cues, enabling controlled release of therapeutic agents.
Moreover, the compound's interaction with biological molecules has been studied extensively. The chlorophenyl group, in particular, has been found to exhibit moderate affinity for certain proteins and enzymes, making it a useful moiety for designing targeted probes and inhibitors. For instance, recent studies have demonstrated its potential in modulating the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
The cyano group in Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate also contributes to its utility in synthetic chemistry. It serves as a handle for further functionalization through nucleophilic addition reactions, allowing chemists to tailor the compound's properties for specific applications. This flexibility has been exploited in the synthesis of novel peptidomimetics and other bioactive molecules that require precise structural control.
One of the most intriguing aspects of Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate is its potential in nanotechnology. The compound's ability to form stable nanoparticles has been investigated for drug delivery purposes. These nanoparticles can encapsulate therapeutic agents and protect them from degradation, while also providing targeted delivery to specific tissues or cells. Preliminary studies have shown promising results in using Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate-based nanoparticles for delivering anticancer drugs, with improved efficacy and reduced side effects compared to conventional methods.
Additionally, Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate has found applications in diagnostic imaging. Its fluorescence properties have been utilized to develop contrast agents for magnetic resonance imaging (MRI) and other imaging modalities. By conjugating this compound with targeting ligands, researchers have been able to create highly sensitive probes for detecting specific biomarkers associated with various diseases.
The compound's role in materials science is also noteworthy. Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate-based polymers have been investigated for their mechanical strength and biocompatibility, making them suitable for use in biomedical devices such as stents and scaffolds. These polymers can be designed to degrade at controlled rates, ensuring safe integration with biological tissues.
In conclusion, Ethyl (Z)-3-(4-Chlorophenyl)-2-cyanoacrylate is a multifunctional compound with broad applications across various fields of chemical biology. Its unique structural features and reactivity make it an invaluable tool for developing novel biomaterials, drug delivery systems, diagnostic agents, and advanced materials. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific understanding and therapeutic interventions.
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